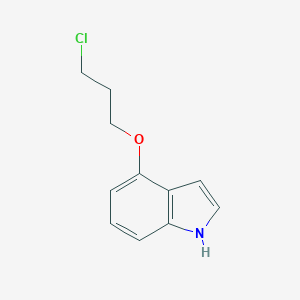

4-(3-chloropropoxy)-1H-indole

Vue d'ensemble

Description

4-(3-chloropropoxy)-1H-indole, also known as CP 47,497, is a synthetic cannabinoid that has been widely used in scientific research. It was first synthesized in the 1980s and has since been studied for its potential therapeutic applications. In

Applications De Recherche Scientifique

4-(3-chloropropoxy)-1H-indole has been used in various scientific research applications, including studies on the endocannabinoid system, cannabinoid receptors, and the effects of synthetic cannabinoids on the body. It has also been studied for its potential therapeutic applications in the treatment of pain, anxiety, and other medical conditions.

Mécanisme D'action

The mechanism of action of 4-(3-chloropropoxy)-1H-indole is similar to that of natural cannabinoids, such as THC. It binds to cannabinoid receptors in the brain and body, producing a range of effects, including pain relief, relaxation, and altered perception. However, unlike natural cannabinoids, synthetic cannabinoids like 4-(3-chloropropoxy)-1H-indole 47,497 are often more potent and can have unpredictable effects.

Effets Biochimiques Et Physiologiques

The biochemical and physiological effects of 4-(3-chloropropoxy)-1H-indole vary depending on the dose and route of administration. In general, it produces effects similar to those of natural cannabinoids, including altered mood, appetite, and perception. It can also cause side effects such as anxiety, paranoia, and nausea.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 4-(3-chloropropoxy)-1H-indole in lab experiments is its potency and predictability. Researchers can use it to study the effects of cannabinoids on the body and brain without having to rely on natural sources, which can vary in potency and composition. However, one limitation is that synthetic cannabinoids like 4-(3-chloropropoxy)-1H-indole 47,497 can have unpredictable effects and may not accurately reflect the effects of natural cannabinoids.

Orientations Futures

There are many potential future directions for research on 4-(3-chloropropoxy)-1H-indole, including studies on its potential therapeutic applications, its effects on different cannabinoid receptors, and its interactions with other drugs. Researchers may also explore the use of other synthetic cannabinoids with different chemical structures and properties. Ultimately, further research is needed to fully understand the effects and potential applications of this compound.

Propriétés

Numéro CAS |

151720-06-8 |

|---|---|

Nom du produit |

4-(3-chloropropoxy)-1H-indole |

Formule moléculaire |

C11H12ClNO |

Poids moléculaire |

209.67 g/mol |

Nom IUPAC |

4-(3-chloropropoxy)-1H-indole |

InChI |

InChI=1S/C11H12ClNO/c12-6-2-8-14-11-4-1-3-10-9(11)5-7-13-10/h1,3-5,7,13H,2,6,8H2 |

Clé InChI |

FOGIRJDUSOIUGW-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CN2)C(=C1)OCCCCl |

SMILES canonique |

C1=CC2=C(C=CN2)C(=C1)OCCCCl |

Synonymes |

1-chloro-3-(indol-4-yloxy)propane |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-(4-hydroxyphenyl)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate](/img/structure/B174413.png)